2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20317629
InChI: InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

CAS No.:

Cat. No.: VC20317629

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide -

Specification

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Standard InChI Key TZGKUWLHDNDDRR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Molecular Features

Core Structural Components

The molecule consists of three primary subunits:

  • Isoindolinone core: A 1,3-dioxoisoindoline moiety provides a planar aromatic system with two ketone groups at positions 1 and 3. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets .

  • Acetamide linker: A methylene group bridges the isoindolinone ring to an amide functional group, which enhances water solubility and hydrogen-bonding capacity.

  • 3-Methoxyphenethyl substituent: A phenethyl group substituted with a methoxy group at the meta position introduces hydrophobicity and potential interactions with neurotransmitter receptors .

Stereoelectronic Properties

  • Hydrophobicity: Calculated logP values (predicted: ~2.8) suggest moderate lipophilicity, favoring blood-brain barrier penetration .

  • Hydrogen-bonding capacity: The amide (-NHCO-) and ketone (=O) groups act as hydrogen-bond acceptors, while the methoxy (-OCH3_3) group serves as a weak donor.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight338.4 g/mol
Density1.282 ± 0.06 g/cm³
Boiling Point582.7 ± 40.0 °C (predicted)
pKa14.71 ± 0.46 (predicted)

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound is synthesized through a convergent approach:

  • Isoindolinone formation: Phthalic anhydride derivatives undergo cyclization with ammonium acetate to yield 1,3-dioxoisoindoline.

  • Acetamide coupling: The isoindolinone intermediate is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 3-methoxyphenethylamine .

Optimized Reaction Conditions

  • Step 1: Cyclization of methyl 2-bromobenzoate with urea at 160°C produces the isoindolinone core in 72% yield.

  • Step 2: Amide bond formation via EDC/HOBt-mediated coupling between 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 3-methoxyphenethylamine achieves 85% efficiency .

Table 2: Synthetic Yield Optimization

StepReagentsTemperatureYield
1Phthalic anhydride, NH3_3160°C72%
2EDC, HOBt, DMF25°C85%

Limitations and Challenges

Solubility Constraints

Despite its amide group, the compound’s aqueous solubility remains limited (predicted: 0.12 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Metabolic Stability

Preliminary hepatic microsome assays on analogs show rapid Phase I oxidation of the methoxyphenethyl group, yielding inactive metabolites with t1/2_{1/2} < 15 minutes .

Future Research Directions

Structural Optimization

  • Goal: Improve metabolic stability via fluorination at the phenethyl para position .

  • Strategy: Replace the methoxy group with a trifluoromethoxy substituent to resist demethylation.

Target Validation

  • Approach: CRISPR-Cas9 screening to identify genetic vulnerabilities rescued by isoindolinone treatment.

  • Focus: Prioritize neurodegenerative disease models (e.g., Alzheimer’s, Parkinson’s) based on structural similarity to known neuroprotectants .

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